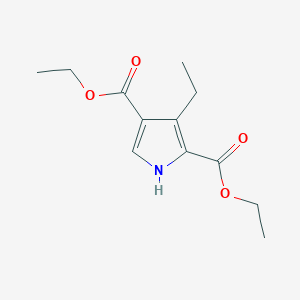![molecular formula C13H16FNO B2619404 N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide CAS No. 2411266-98-1](/img/structure/B2619404.png)
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide, also known as DMFPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and is known for its unique chemical structure and properties.
作用機序
The exact mechanism of action of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide exerts its therapeutic effects through the inhibition of certain enzymes and receptors in the body. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the activity of certain receptors in the body, including the vanilloid receptor (VR1) and the transient receptor potential ankyrin 1 (TRPA1) receptor.
Biochemical and Physiological Effects:
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to protect against neuronal damage and cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide for lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential therapeutic applications. However, one of the limitations of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide. One direction is to further elucidate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide and its safety for use in humans. Overall, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide shows great promise as a potential therapeutic agent for a variety of diseases and warrants further study.
合成法
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting compound with 2-fluoroacetyl chloride. The final step involves the reaction of the resulting compound with propargyl bromide to obtain N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide.
科学的研究の応用
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-2-fluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-4-13(16)15-8-12(14)11-6-5-9(2)10(3)7-11/h4-7,12H,1,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMFXQJUXSVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNC(=O)C=C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

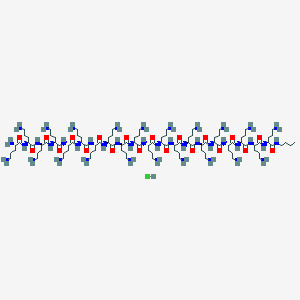
![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)

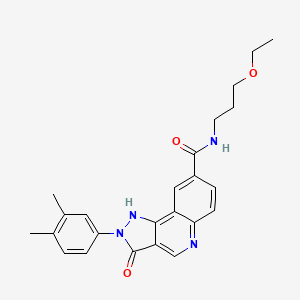
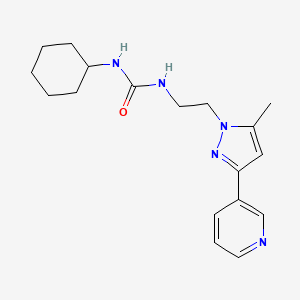
![N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B2619329.png)
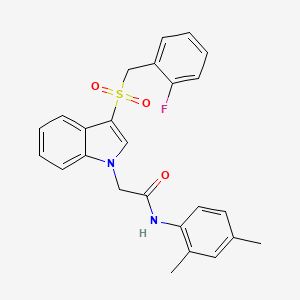
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)
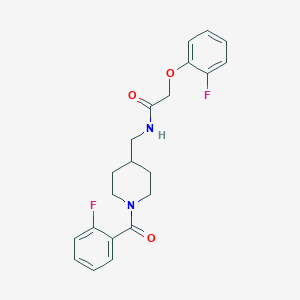
![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)

